molecular formula C16H16BrNO3S B4214403 1-Bromo-2-methoxy-4-[(2-methylindolinyl)sulfonyl]benzene

1-Bromo-2-methoxy-4-[(2-methylindolinyl)sulfonyl]benzene

Cat. No.: B4214403
M. Wt: 382.3 g/mol
InChI Key: NXFYKNLJUUBSTL-UHFFFAOYSA-N
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Description

1-Bromo-2-methoxy-4-[(2-methylindolinyl)sulfonyl]benzene is an organic compound that features a sulfonyl group attached to an indoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-methoxy-4-[(2-methylindolinyl)sulfonyl]benzene typically involves multiple steps. One common method includes the following steps:

    Friedel-Crafts Acylation: This step involves the acylation of an aromatic ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Bromination: The bromine atom is introduced through an electrophilic aromatic substitution reaction using bromine or a brominating agent.

    Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-methoxy-4-[(2-methylindolinyl)sulfonyl]benzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine for bromination, methanol for methoxylation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

1-Bromo-2-methoxy-4-[(2-methylindolinyl)sulfonyl]benzene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-chloro-3-methoxyphenyl)sulfonyl]-2-methylindoline
  • 1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-2-methylindoline
  • 1-[(4-iodo-3-methoxyphenyl)sulfonyl]-2-methylindoline

Uniqueness

1-Bromo-2-methoxy-4-[(2-methylindolinyl)sulfonyl]benzene is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity

Properties

IUPAC Name

1-(4-bromo-3-methoxyphenyl)sulfonyl-2-methyl-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO3S/c1-11-9-12-5-3-4-6-15(12)18(11)22(19,20)13-7-8-14(17)16(10-13)21-2/h3-8,10-11H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXFYKNLJUUBSTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1S(=O)(=O)C3=CC(=C(C=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-2-methoxy-4-[(2-methylindolinyl)sulfonyl]benzene
Reactant of Route 2
1-Bromo-2-methoxy-4-[(2-methylindolinyl)sulfonyl]benzene
Reactant of Route 3
1-Bromo-2-methoxy-4-[(2-methylindolinyl)sulfonyl]benzene
Reactant of Route 4
1-Bromo-2-methoxy-4-[(2-methylindolinyl)sulfonyl]benzene
Reactant of Route 5
1-Bromo-2-methoxy-4-[(2-methylindolinyl)sulfonyl]benzene
Reactant of Route 6
1-Bromo-2-methoxy-4-[(2-methylindolinyl)sulfonyl]benzene

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